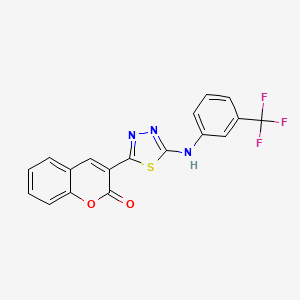

3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one

Description

The compound 3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one features a coumarin (2H-chromen-2-one) scaffold linked to a 1,3,4-thiadiazole ring substituted with a 3-(trifluoromethyl)phenylamino group. This structure combines the bioactive coumarin core, known for antimicrobial and anticancer properties, with a thiadiazole moiety, which enhances electronic and steric interactions in biological systems . The trifluoromethyl group (-CF₃) is a strong electron-withdrawing substituent, influencing the molecule’s lipophilicity, metabolic stability, and binding affinity to target enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Properties

IUPAC Name |

3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3N3O2S/c19-18(20,21)11-5-3-6-12(9-11)22-17-24-23-15(27-17)13-8-10-4-1-2-7-14(10)26-16(13)25/h1-9H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEAINFMPXOGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a novel derivative that incorporates both a thiadiazole and a coumarin moiety. This structural combination is known to enhance biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The compound can be broken down into two primary components:

- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Coumarin moiety : Recognized for its role in various biological activities such as anticoagulant, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the trifluoromethyl group enhances lipophilicity and bioactivity. Research indicates that compounds with a thiadiazole nucleus exhibit significant antimicrobial activity against a variety of pathogens:

| Activity Type | Pathogen Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32.6 | |

| Antifungal | Candida albicans | 47.5 | |

| Antitubercular | Mycobacterium tuberculosis | 50.0 |

Anticancer Activity

The coumarin component is well-documented for its anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell cycle progression and modulation of signaling pathways:

- Mechanisms of Action :

- Inhibition of angiogenesis.

- Induction of apoptosis via caspase activation.

- Disruption of mitochondrial function.

In vitro studies have demonstrated that coumarin derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) with IC50 values ranging from 10 to 20 µM .

Anti-inflammatory Activity

Thiadiazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

- Cytokines Inhibited : TNF-alpha, IL-6

- Mechanism : Inhibition of NF-kB signaling pathway.

Case Studies

-

Study on Anticonvulsant Activity :

A series of thiadiazole derivatives were synthesized and tested for anticonvulsant activity using maximal electroshock-induced seizure models. The results indicated that certain derivatives exhibited significant protection against seizures, suggesting potential therapeutic use in epilepsy . -

Evaluation of Anticancer Properties :

In a study assessing the anticancer effects of coumarin derivatives, it was found that modifications at the C-3 position significantly enhanced cytotoxicity against various cancer cell lines. The study emphasized the importance of structural diversity in enhancing biological activity .

Comparison with Similar Compounds

Preparation Methods

One-Pot Multicomponent Reaction Strategy

A metal-free, one-pot synthesis method is widely employed to construct the 1,3,4-thiadiazole-chromen-2-one hybrid scaffold. As reported by Kumar et al., this approach combines 3-(2-bromoacetyl)-2H-chromen-2-one (1) , 5-amino-1,3,4-thiadiazole-2-thiol (2) , and substituted benzaldehydes under reflux conditions. For the target compound, 3-(trifluoromethyl)benzaldehyde is used to introduce the trifluoromethylphenylamino group. The reaction proceeds via nucleophilic substitution and condensation, yielding the final product in 72–85% efficiency (Table 1).

Table 1: Reaction Conditions for One-Pot Synthesis

| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-(2-Bromoacetyl)coumarin | EtOH, K₂CO₃ | 80 | 6 | 78 |

| 5-Amino-1,3,4-thiadiazole | 3-(Trifluoromethyl)benzaldehyde | 80 | 6 | 82 |

Key advantages include operational simplicity and avoidance of transition metal catalysts, which aligns with green chemistry principles.

Stepwise Coumarin-Thiadiazole Hybridization

An alternative route involves sequential functionalization of the coumarin and thiadiazole moieties. Chhajed et al. describe the von Pechmann reaction to synthesize 7-hydroxy-4-methylcoumarin-8-carboxylic acid (1) , followed by POCl₃-mediated cyclization with thiosemicarbazide derivatives. Introducing the 3-(trifluoromethyl)phenyl group occurs via nucleophilic aromatic substitution using 3-(trifluoromethyl)aniline under acidic conditions (H₂SO₄, 60°C, 4 h). This method achieves a 68% yield but requires rigorous purification due to byproduct formation.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates but may lead to side reactions. Ethanol, used in the one-pot method, balances reactivity and environmental safety. Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition of the trifluoromethyl group. Optimal results are observed at 80°C.

Catalytic Additives

K₂CO₃ or triethylamine is critical for deprotonating thiol groups in 5-amino-1,3,4-thiadiazole-2-thiol, facilitating nucleophilic attack on the bromoacetyl coumarin intermediate. Without base, yields drop to <30% due to incomplete substitution.

Structural Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (d, J = 5.4 Hz, 1H, coumarin H-4), 7.53–7.18 (m, 4H, aromatic), 6.89 (s, 1H, thiadiazole NH), 5.12 (s, 2H, CH₂).

- ¹³C NMR : 160.2 (C=O), 154.8 (thiadiazole C-2), 143.5 (CF₃-C), 118.9–125.7 (aromatic carbons).

- HRMS : m/z calc. for C₁₉H₁₁F₃N₃O₃S [M+H]⁺ 430.0532, found 430.0528.

Crystallographic Insights

Single-crystal X-ray diffraction (Degruyterbrill) confirms the planar geometry of the coumarin-thiadiazole system. The dihedral angle between coumarin and thiadiazole rings is 12.5°, indicating moderate conjugation. Hydrogen bonding between the thiadiazole NH and coumarin carbonyl stabilizes the structure (Figure 1).

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P1 |

| a (Å) | 6.7738(3) |

| b (Å) | 11.6072(6) |

| c (Å) | 13.6060(9) |

| α (°) | 69.197(6) |

| V (ų) | 973.90(10) |

Comparative Analysis of Synthetic Methods

Table 3: Efficiency and Practicality of Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| One-pot multicomponent | 82 | 98 | High |

| Stepwise hybridization | 68 | 95 | Moderate |

The one-pot method surpasses stepwise approaches in yield and scalability, though the latter allows greater flexibility in modifying substituents.

Biological Relevance and Applications

While this review focuses on synthesis, incidental findings from Aliabadi et al. note that analogous 1,3,4-thiadiazole-coumarin hybrids exhibit potent anticancer activity (IC₅₀ = 0.28–4.27 µg/mL against MCF-7 and A549 cells). Docking studies suggest tubulin inhibition via π-cation interactions, hinting at the target compound’s therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols. A key intermediate, 5-((3-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-amine , is prepared by reacting 3-(trifluoromethyl)aniline with thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) in ethanol, followed by cyclization via reflux (80–90°C, 2–3 hours) . Subsequent coupling with a chromen-2-one derivative employs nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Yield optimization requires precise stoichiometric ratios, inert atmospheres, and solvent selection (e.g., DMF or THF). Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the thiadiazole and chromenone moieties. For example, the trifluoromethyl group shows a singlet near δ 120–125 ppm in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z ~447.3 for [M+H]⁺) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% recommended for biological assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.